N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide
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Overview
Description
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety and a tetramethylbenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dihydroisoquinoline with an appropriate sulfonyl chloride in the presence of a base to form the sulfonamide linkage. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by occupying the active site or altering the enzyme’s conformation. This interaction can lead to downstream effects on cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol
- 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
- 2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums
Uniqueness
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C21H26N2O3S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C21H26N2O3S/c1-15-11-16(2)21(17(3)12-15)27(25,26)22(4)14-20(24)23-10-9-18-7-5-6-8-19(18)13-23/h5-8,11-12H,9-10,13-14H2,1-4H3 |
InChI Key |
SAKJMCZHYYYGQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)N2CCC3=CC=CC=C3C2)C |
Origin of Product |
United States |
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